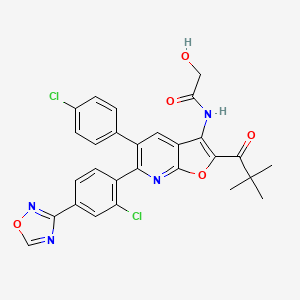

Furopyridine derivative 1

説明

Structure

3D Structure

特性

分子式 |

C28H22Cl2N4O5 |

|---|---|

分子量 |

565.4 g/mol |

IUPAC名 |

N-[6-[2-chloro-4-(1,2,4-oxadiazol-3-yl)phenyl]-5-(4-chlorophenyl)-2-(2,2-dimethylpropanoyl)furo[2,3-b]pyridin-3-yl]-2-hydroxyacetamide |

InChI |

InChI=1S/C28H22Cl2N4O5/c1-28(2,3)25(37)24-23(32-21(36)12-35)19-11-18(14-4-7-16(29)8-5-14)22(33-27(19)39-24)17-9-6-15(10-20(17)30)26-31-13-38-34-26/h4-11,13,35H,12H2,1-3H3,(H,32,36) |

InChIキー |

SPKFHHXBXRKREW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)C1=C(C2=CC(=C(N=C2O1)C3=C(C=C(C=C3)C4=NOC=N4)Cl)C5=CC=C(C=C5)Cl)NC(=O)CO |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Furopyridine Derivative 1

Established Synthetic Routes to the Furopyridine Core

The construction of the furopyridine skeleton can be broadly categorized into two main strategies: forming the furan (B31954) ring onto a pre-existing pyridine (B92270) or, conversely, constructing the pyridine ring onto a furan precursor. ias.ac.insemanticscholar.org

Furan-based Cyclization Strategies

One common approach involves the construction of the furan ring from a functionalized pyridine derivative. ias.ac.in A widely used method is the Thorpe-Ziegler intramolecular cyclization of O-alkylated 3-cyano-2-hydroxypyridines. ias.ac.in Another strategy utilizes the intramolecular cyclization of pyridine derivatives. For instance, a cascade reaction involving a Sonogashira coupling of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a base-induced 5-endo-dig cyclization, effectively generates the furan ring. clockss.org Palladium-catalyzed processes have also been employed, such as the annulation of o-acetoxyalkynylpyridines. ias.ac.in Furthermore, iodine-mediated oxidative tandem cyclization of enaminones offers a metal-free alternative for the synthesis of substituted furopyridines. researchgate.net

Pyridine-based Cyclization Strategies

The alternative approach, building the pyridine ring onto a furan template, is generally less common due to the instability of the furan ring under the strongly acidic conditions often required for electrophilic cyclization. semanticscholar.org However, some successful methods have been developed. For example, the Mannich condensation of 2-methylfuran (B129897) with diethyl malonate and formaldehyde, followed by cyclization of the N-benzenesulfonated derivative, has been reported to yield a furo[2,3-c]pyridine (B168854). semanticscholar.org

Synthesis of Furopyridine Derivative 1: Detailed Synthetic Pathway

The synthesis of this compound is achieved through a multi-step sequence that begins with the formation of the furopyridine core, followed by specific functionalization. nih.gov A robust and scalable synthesis often starts from a readily available substituted nicotinic acid. nih.gov

A common pathway involves the reaction of a 2-halopyridine with a suitable nucleophile, followed by ring closure. nih.gov For example, 2,5-dichloronicotinic acid can be esterified and then reacted with the alkoxide of ethyl 2-hydroxyacetate. This undergoes a nucleophilic aromatic substitution (SNAr) to displace the 2-chloro group, with subsequent intramolecular cyclization forming the furo[2,3-b]pyridine (B1315467) core. nih.gov

Reaction Conditions and Reagent Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity. In the SNAr-cyclization step, the choice of base and solvent is critical. Sodium hydride in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) is commonly used to deprotonate the hydroxyacetate. Temperature control is also important, with reactions often initiated at 0°C and then warmed to reflux to drive the cyclization to completion.

In some syntheses, protecting groups are employed to prevent unwanted side reactions. For instance, using a tert-butyl ester instead of an ethyl ester can mitigate the formation of stable chelates with metal ions during hydrolysis, which can inhibit subsequent reactions. For palladium-catalyzed cross-coupling reactions used in derivatization, the choice of catalyst, ligand, and base is tailored to the specific substrates to ensure chemoselectivity. For example, Pd(PPh₃)₄ with cesium carbonate is effective for coupling aryl triflates, while harsher conditions might be needed for less reactive chloro groups. nih.gov

Derivatization Strategies and Structural Modifications of this compound

Once the core furopyridine scaffold of derivative 1 is synthesized, further structural modifications can be introduced to explore structure-activity relationships. These modifications often involve reactions at specific positions of the furopyridine ring system. nih.govcolab.ws

A common strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyridine ring. For example, reacting a 4-chloromethyl-furopyridine derivative with various primary or secondary amines in a solvent like dimethylformamide (DMF) allows for the introduction of diverse aminomethyl groups. nih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also extensively used to introduce new carbon-carbon bonds. This allows for the attachment of various aryl or heteroaryl groups to the furopyridine core. The chemoselectivity of these reactions is a key consideration, especially when multiple reactive sites are present. For example, a triflate group can be selectively coupled in the presence of a chloro group under specific palladium-catalyzed conditions. nih.gov

Other derivatization strategies include the modification of existing functional groups. For instance, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. nih.gov The furan ring itself can also be functionalized through reactions like bromination or lithiation. semanticscholar.org

Below is a table summarizing various derivatization strategies for furopyridine scaffolds:

| Reaction Type | Reagents and Conditions | Purpose | Reference |

| Nucleophilic Substitution | Amine, NaHCO₃, DMF, 60-70°C | Introduction of aminomethyl groups | nih.govacs.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃ | C-C bond formation, arylation | |

| Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine handle for further coupling | openlabnotebooks.org |

| Hydrolysis | KOH, EtOH | Conversion of ester to carboxylic acid | nih.gov |

| Amide Coupling | Carboxylic acid, amine, coupling agent | Formation of amide derivatives | nih.gov |

Strategies for Introducing Functional Handles

The introduction of "functional handles"—chemically reactive groups at specific positions—is a cornerstone of modern synthetic chemistry, allowing for the precise and sequential modification of a core structure. For the furopyridine framework, this is often achieved by designing synthetic routes that yield di-substituted intermediates, which are primed for subsequent cross-coupling reactions. nih.govnih.gov

A key strategy involves the synthesis of a furopyridine core bearing distinct halogen or triflate groups at different positions. nih.gov For instance, a concise four-step synthesis has been developed to produce furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, amenable to multi-gram scale-up. nih.govnih.gov This route begins with a trisubstituted pyridine and, through a sequence of reactions including cyclization and functional group conversion, yields a di-substituted furopyridine core. nih.gov One effective approach involves converting a hydroxyl group at the 3-position into a triflate, providing a highly reactive site for palladium-mediated coupling, while a chloro or bromo group at the 5-position serves as a second, less reactive handle. nih.gov

The choice of protecting groups and the sequence of reactions are critical. An initial synthetic plan might involve saponification and decarboxylation, but these conditions can prove too harsh for the furopyridine ring system. nih.gov A revised and more successful route utilizes a tert-butyl protecting group, which can be removed under milder acidic conditions (trifluoroacetic acid), to reveal the desired hydroxyl group for triflation. nih.gov This strategic planning results in a furopyridine core equipped with two distinct functional handles, poised for selective chemical transformations. nih.govnih.gov

Another approach focuses on the inherent reactivity of the pyridine-N-oxide moiety to construct the furopyridine skeleton. researchgate.net This metal-free method allows for the synthesis of 2,3-substituted furo[2,3-b]pyridines, embedding functional groups like ethyl carboxylates directly during the ring-forming process. researchgate.net These ester groups can then serve as handles for further modifications.

The table below summarizes a synthetic route for installing functional handles on a furo[2,3-b]pyridine core.

| Step | Reaction | Reagents and Conditions | Purpose | Yield |

| i | Esterification | H₂SO₄, Mg₂SO₄, tBuOH, CH₂Cl₂ | Protection of carboxylic acid | 92% |

| ii | Cyclization | NaH, THF, 0–50 °C | Formation of furan ring | 86% |

| iii | Deprotection | TFA, CH₂Cl₂ | Unmasking of hydroxyl group | 89% |

| iv | Triflation | Tf₂O, DIPEA, CH₂Cl₂ | Introduction of triflate handle | 71% |

| This table illustrates a revised 4-step synthesis to produce a furo[2,3-b]pyridine with functional handles at the 3- and 5-positions. nih.gov |

Chemoselective Cross-Coupling Reactions

With functional handles in place, chemoselective cross-coupling reactions can be employed to build molecular complexity. The differential reactivity of these handles is key to achieving selectivity. nih.gov A triflate group, for example, is generally more reactive in palladium-catalyzed reactions than a chloride group. nih.gov This allows for a sequential coupling strategy.

In the case of a furo[2,3-b]pyridine bearing a 3-triflate and a 5-chloro substituent, the triflate can be selectively coupled first. nih.gov A Suzuki-Miyaura reaction using a palladium catalyst like palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) with a base such as cesium carbonate effectively substitutes the triflate group, leaving the chloro group intact. nih.gov Subsequently, the less reactive chlorine atom can be targeted for a second coupling reaction under different conditions, often requiring a more active catalyst system like one composed of Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand such as XPhos. nih.gov

The choice of solvent can also play a crucial role in determining selectivity. nih.gov For certain catalyst systems, such as Pd₂(dba)₃/PᵗBu₃, switching from a less polar solvent like THF to a more polar one like DMF can invert the selectivity, favoring reaction at the chloride over the triflate. nih.gov This highlights the fine control that can be exerted over these transformations by carefully tuning reaction parameters.

The following table details the conditions for the sequential and chemoselective Suzuki-Miyaura cross-coupling of a di-substituted furopyridine.

| Position | Coupling Partner | Catalyst System | Conditions | Outcome | Yield |

| 3-Triflate | Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/H₂O, 80 °C | Selective coupling at C3 | 92% |

| 5-Chloro | Arylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | Toluene/H₂O, 100 °C | Coupling at C5 post-C3 reaction | 84% |

| This table demonstrates the sequential, chemoselective cross-coupling strategy employed for a furo[2,3-b]pyridine bearing both triflate and chloro handles. nih.gov |

Formation of Hybrid Structures and Conjugates

The synthetic versatility of the furopyridine scaffold makes it an excellent building block for the creation of hybrid molecules and conjugates. By combining the furopyridine core with other pharmacophores or functional moieties, new chemical entities with potentially novel properties can be generated. mdpi.comnih.gov

One strategy involves the cyclization of appropriately substituted pyridines to form the furan ring, directly incorporating functionalities that can be used for conjugation. For instance, the reaction of a 2-oxo-dihydropyridine-3-carbonitrile derivative with chloroacetyl chloride yields a reactive intermediate. nih.gov This intermediate can then be used to build more complex heterocyclic systems. Refluxing an ester derivative with sodium ethoxide can lead to the formation of an amino-functionalized furo[2,3-b]pyridine. nih.gov This amino group provides a convenient point for further derivatization or conjugation.

Similarly, multi-component reactions offer an efficient pathway to complex furopyridine-based structures. The catalyst-free reaction of an aldehyde, tetronic acid, and an aminopyrimidine in water can produce furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives. tandfonline.com This approach allows for the rapid assembly of hybrid molecules incorporating the furopyridine motif.

Fluorescent conjugates have also been developed. A family of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs) has been synthesized and shown to exhibit interesting fluorescence properties, acting as potential pH sensors in aqueous solutions. acs.orgnih.gov The synthesis involves the intramolecular cyclization of cyanopyridine precursors to form the amino-furopyridine core, which is conjugated to a phenylcarboxamide moiety. acs.orgnih.gov The electronic properties of these conjugates, and thus their fluorescence, can be tuned by the substituents on the phenyl ring. acs.orgnih.gov

The table below provides examples of furopyridine-based hybrid structures.

| Hybrid Structure Type | Synthetic Approach | Key Precursors | Resulting Moiety | Reference |

| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | Heterocyclic annulation | Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate, Formamide | Fused pyrimidine (B1678525) ring | nih.gov |

| Furo[2',1':5,6]pyrido[2,3-d]pyrimidine | Three-component reaction | Aldehyde, Tetronic acid, 6-aminopyrimidine | Fused pyrimidine and trione (B1666649) system | tandfonline.com |

| Amino-furopyridine-carboxamide | Intramolecular cyclization | Substituted anilines, Chlorocyanopyridines | Fluorescent carboxamide conjugate | acs.orgnih.gov |

| Furo[3,2-c]pyridin-4(5H)-one | Cascade reaction | 4-hydroxypyridin-2(1H)-ones, Nitrostyrenes | Aryl-substituted furopyridinone | bohrium.com |

Advanced Spectroscopic and Structural Elucidation of Furopyridine Derivative 1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy served as the primary tool for establishing the planar structure and connectivity of Furopyridine derivative 1. High-resolution ¹H and ¹³C NMR spectra, augmented by two-dimensional (2D) experiments, provided a detailed map of the molecule's atomic framework. NMR signal line shapes provide critical insights into structural dynamics, with sharp signals indicating a dominant conformation or fast equilibrium exchange between rotational isomers. nih.govcopernicus.org

The ¹H NMR spectrum revealed distinct signals for each proton in the molecule. The aromatic region displayed characteristic doublets for the pyridine (B92270) ring protons, while the furan (B31954) ring proton appeared as a singlet. The ethyl side chain was evidenced by a quartet and a doublet, indicative of a -CH-CH₃ moiety. The methoxy (B1213986) group presented as a sharp singlet.

The ¹³C NMR spectrum corroborated the proton data, showing the expected number of carbon signals, including those for the fused heterocyclic core, the methoxy group, and the side chain.

To establish the precise connectivity, several 2D NMR experiments were conducted:

COSY (Correlation Spectroscopy): This experiment confirmed the proton-proton coupling network, most notably establishing the connectivity within the ethyl side chain by showing a clear correlation between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) correlations in the HMBC spectrum were pivotal in assembling the molecular fragments. Key correlations were observed from the methoxy protons to the corresponding carbon on the pyridine ring and from the side-chain protons to the furan ring, confirming the substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.15 | d | 5.0 | H-6 |

| 7.10 | d | 5.0 | H-5 |

| 6.85 | s | - | H-3 |

| 5.05 | q | 6.5 | H-1' |

| 3.95 | s | - | -OCH₃ |

| 2.50 | d | 4.5 | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.5 | C-7a |

| 155.0 | C-2 |

| 148.2 | C-6 |

| 145.8 | C-7 |

| 115.3 | C-4a |

| 108.1 | C-5 |

| 101.2 | C-3 |

| 65.4 | C-1' |

| 55.8 | -OCH₃ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR spectroscopy is powerful for determining connectivity, X-ray crystallography is the definitive method for establishing the three-dimensional structure and absolute stereochemistry of a chiral molecule in the solid state. encyclopedia.pubresearchgate.net Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an ethanol (B145695) solution.

The analysis provided a precise 3D model of the molecule, confirming the connectivity established by NMR. Crucially, the crystallographic data allowed for the unambiguous determination of the absolute configuration at the chiral center (C-1'). The Flack parameter, which is used to determine the absolute configuration of a crystal structure, was calculated to be 0.01(4). researchgate.net A value close to zero provides confidence that the assigned stereochemistry is correct. encyclopedia.pub

The crystal structure also revealed the preferred conformation of the molecule in the solid state, including the torsion angles of the side chain relative to the furopyridine core and the orientation of the methoxy group.

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₁NO₃ |

| Formula weight | 193.20 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.88 Å, b = 9.12 Å, c = 17.45 Å |

| Volume | 935.4 ų |

| Z | 4 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry was employed to confirm the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provided an accurate mass measurement, which was used to determine the elemental composition.

The HRMS data yielded a protonated molecular ion [M+H]⁺ at m/z 194.0761, corresponding to the molecular formula C₁₀H₁₂NO₃⁺ (calculated mass: 194.0766). This finding was in perfect agreement with the structure proposed from NMR data.

Tandem mass spectrometry (MS/MS) was performed on the protonated molecular ion to study its fragmentation pathways. The fragmentation pattern is a characteristic fingerprint of the molecule, providing further structural confirmation. benthamopen.com The primary fragmentation pathways observed included the loss of water (H₂O) from the alcohol side chain and the cleavage of the C-C bond between the heterocyclic ring and the side chain.

Table 4: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 194.08 | 176.07 | H₂O | [M+H-H₂O]⁺ |

| 194.08 | 149.06 | C₂H₅O | [M+H-C₂H₅O]⁺ (Loss of side chain) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was utilized to identify the functional groups present in this compound. The IR spectrum provides information about molecular vibrations, and specific functional groups absorb infrared radiation at characteristic frequencies. vscht.czlibretexts.org The spectrum of this compound displayed several key absorption bands that are consistent with its proposed structure.

A strong, broad absorption band was observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The presence of aromatic C-H bonds was confirmed by stretching vibrations observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups appeared just below 3000 cm⁻¹. pressbooks.pub The spectrum also showed strong absorptions in the fingerprint region corresponding to C=N, C=C, and C-O stretching vibrations, further supporting the presence of the furopyridine core and the ether and alcohol functionalities.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

|---|---|---|

| 3350 | Strong, Broad | O-H Stretch (Alcohol) |

| 3080 | Medium | Aromatic C-H Stretch |

| 2980, 2940 | Medium | Aliphatic C-H Stretch |

| 1610, 1580 | Strong | C=N and C=C Stretch (Aromatic ring) |

| 1260 | Strong | C-O Stretch (Aryl Ether) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential tools for both the isolation and purity assessment of chemical compounds. jsmcentral.orgnih.gov The isolation of this compound from the reaction mixture was achieved using preparative column chromatography on silica (B1680970) gel. The progress of the separation was monitored by Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) was subsequently used to determine the purity of the isolated compound. Using a reversed-phase C18 column with a methanol/water gradient as the mobile phase, this compound was observed as a single, sharp peak, indicating a high degree of purity. The purity was quantified by integrating the peak area, which was found to be greater than 99%.

Table 6: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Result |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | R_f = 0.45 |

Table 7: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethanol |

| Methanol |

| Ethyl Acetate |

Structure Activity Relationship Sar Studies of Furopyridine Derivative 1 and Analogs

Correlating Structural Modifications with Biological Potency

The biological potency of furopyridine analogs is highly sensitive to structural modifications of the core scaffold and its substituents. Systematic alterations have provided clear insights into the chemical features that govern inhibitory activity against different kinase targets.

For instance, in a series of compounds designed as CDK2 inhibitors, the furopyridine derivative Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) demonstrated good inhibitory activity with an IC₅₀ value of 0.93 µM. nih.govnih.gov SAR analysis of the broader series revealed that incorporating an ester functionality on the furopyridine scaffold contributed to superior activity. nih.gov Comparatively, other analogs within the same study, such as 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) , exhibited even greater potency (IC₅₀ = 0.24 µM), highlighting the significant impact of substituents on the pyridine (B92270) ring. nih.govnih.gov

Table 1: CDK2/cyclin A2 Inhibitory Activity of Furopyridine 14 and Analogs

| Compound No. | Description | IC₅₀ (µM) nih.govnih.gov |

| 4 | 2-chloro-nicotinonitrile analog | 0.24 |

| 11 | S-2-chloroethanethioate analog | 0.50 |

| 1 | Pyridone analog | 0.57 |

| 8 | Pyrazolo[3,4-b]pyridin-3-amine analog | 0.65 |

| 14 | Furopyridine derivative | 0.93 |

| Roscovitine (B1683857) | Reference Compound | 0.394 |

In the context of EGFR inhibition, a different set of furopyridine derivatives (PD series) was evaluated against wild-type (WT) and mutant forms of the enzyme. nih.gov The results underscore a strong correlation between specific substitutions and inhibitory power. For example, compounds PD18 and PD56 showed potent, low-nanomolar inhibition against both WT and L858R/T790M double-mutant EGFR. nih.gov Notably, PD23 displayed remarkable selectivity, with significantly higher potency against the L858R/T790M mutant (IC₅₀ = 3.23 nM) compared to the WT enzyme (IC₅₀ = 40.54 nM). nih.gov This demonstrates that subtle structural changes can dramatically shift the selectivity profile of the inhibitor.

Table 2: EGFR Inhibitory Activity of Furopyridine (PD) Analogs

| Compound | IC₅₀ vs WT EGFR (nM) nih.gov | IC₅₀ vs L858R/T790M EGFR (nM) nih.gov | IC₅₀ vs L858R/T790M/C797S EGFR (nM) nih.gov |

| PD18 | 12.88 | 10.84 | 14.88 |

| PD23 | 40.54 | 3.23 | 28.99 |

| PD56 | 8.38 | 12.36 | 5.77 |

| PD45 | 10.15 | >1000 | >1000 |

| PD57 | 32.78 | >1000 | >1000 |

| Erlotinib | 16.48 | 118.30 | >1000 |

| Afatinib | 20.62 | 20.91 | >1000 |

| Osimertinib (B560133) | 55.45 | 15.90 | 8.98 |

Furthermore, a series of furan[3,2-c]pyridone derivatives were assessed for cytotoxic activity against esophageal cancer cell lines. Within this series, compound 4c emerged as the most potent agent, exhibiting an IC₅₀ of 0.655 µg/mL against KYSE150 cells after 48 hours. mdpi.comnih.gov Molecular docking studies suggested that the carbonyl (C=O) group of the pyridone moiety was a crucial feature for its biological activity. mdpi.comnih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For furopyridine derivatives, distinct pharmacophoric features have been identified that are critical for binding to their respective kinase targets.

In the development of CDK2 inhibitors, molecular modeling studies aligned the synthesized compounds with the known inhibitor roscovitine. This alignment revealed key pharmacophoric elements:

A flat heterocyclic system : The core pyridine or furopyridine ring system serves as a scaffold, occupying the adenine (B156593) binding region of the ATP pocket. nih.gov

Hydrogen Bond Donors/Acceptors : Specific nitrogen atoms within the heterocyclic core and functional groups on substituents are positioned to form critical hydrogen bonds with backbone residues in the kinase hinge region, such as Leu83 in CDK2. researchgate.net

Hydrophobic Moieties : Aromatic groups, such as the naphthalen-2-yl and thiophen-2-yl moieties found in potent analogs, occupy hydrophobic pockets within the active site, enhancing binding affinity through van der Waals interactions. nih.gov

For the furopyridine-based EGFR inhibitors, the interaction mechanism involves:

Core Scaffold Interaction : The furo[2,3-c]pyridine (B168854) core fits into the ATP binding site. nih.gov

Key Hydrogen Bonds : Strong inhibitory activity was attributed to hydrogen bonding interactions with the side chains of key residues like M793 and S797. nih.govnih.gov

Dominant Hydrophobic Interactions : Analysis revealed that van der Waals forces, rather than electrostatic interactions, played the most significant role in the binding of these compounds to the EGFR active site. nih.govnih.gov

In the case of cytotoxic furopyridone derivative 4c , docking studies predicted that the carbonyl group of the pyridone ring and the furan (B31954) ring were key functional groups involved in hydrogen bonding with amino acid residues in the active sites of both EGFR and MetAP2. mdpi.com

Design Principles for Enhanced Selectivity and Efficacy

The insights gained from SAR and pharmacophore analysis guide the rational design of new analogs with improved potency and, crucially, selectivity. Enhanced selectivity minimizes off-target effects and is a primary goal in kinase inhibitor design.

A key principle is the exploitation of differences in the amino acid composition of the target kinase's active site compared to other kinases. For EGFR inhibitors, drug resistance often arises from mutations such as T790M. The design of third-generation inhibitors like osimertinib specifically targets this mutant form. acs.org The furopyridine derivative PD23 exemplifies this principle, showing high specificity for the L858R/T790M mutant EGFR over the wild-type enzyme. nih.gov This selectivity is achieved by designing molecules that can accommodate the altered topology of the mutant kinase's ATP binding pocket while potentially forming unfavorable interactions in the wild-type pocket.

Further design principles include:

Scaffold Hopping and Modification : Replacing or modifying the core heterocyclic system can lead to new intellectual property and improved properties. The progression from pyridine to furopyridine scaffolds is an example of optimizing the core to enhance interactions within the adenine binding pocket. nih.gov

Modulation of Hydrophobicity : Systematically altering hydrophobic substituents allows for the fine-tuning of binding affinity and pharmacokinetic properties. The potent activity of compounds PD18 and PD56 against multiple EGFR forms suggests their substituents strike an effective balance for interacting with different hydrophobic regions of the kinase. nih.gov

Introduction of Covalent Warheads : For certain targets, incorporating a reactive group (like an acrylamide (B121943) moiety) that can form a covalent bond with a non-catalytic cysteine residue (e.g., Cys797 in EGFR) can lead to irreversible inhibition, prolonged duration of action, and high potency. nih.gov While not explicitly detailed for the primary furopyridine analogs discussed, this is a guiding principle in the broader field of kinase inhibitor design.

Computational Approaches to SAR Elucidation

Computational chemistry is an indispensable tool for understanding and predicting the SAR of furopyridine derivatives, accelerating the design-synthesis-test cycle.

Molecular Docking : This technique was used extensively to predict the binding poses of furopyridine derivatives within the kinase active site. For CDK2 inhibitors, docking studies suggested a binding mode similar to the reference compound roscovitine, helping to rationalize the observed biological activity. nih.gov Similarly, docking was used to predict the binding of compound 4c to EGFR and MetAP2, identifying the C=O group of the pyridone as a key interacting element. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) : 2D-QSAR models were developed for the CDK2 inhibitor series. nih.gov These models create a statistical correlation between physicochemical descriptors of the molecules (e.g., dipole moment) and their biological activity (IC₅₀). The resulting equation helps to determine the structural requirements for inhibitory activity and can be used to predict the potency of newly designed compounds before synthesis. nih.govnih.gov

Molecular Dynamics (MD) Simulations : For the EGFR inhibitor series, more advanced computational methods were employed. nih.govnih.gov MD simulations, run for extended periods (e.g., 500 ns), provide a dynamic view of the inhibitor-protein complex, revealing the stability of binding poses and key interactions over time. nih.gov These simulations confirmed that strong inhibitory activity was linked to stable hydrogen bonds with residues M793 and S797. nih.govnih.gov

Binding Free Energy Calculations : Methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) were used to calculate the predicted binding affinity of the furopyridine-EGFR complexes. nih.gov These calculations showed a strong correlation with the experimental IC₅₀ values, validating the computational models. The analysis further dissected the energy contributions, showing that van der Waals interactions were the primary driving force for binding. nih.govnih.gov

These computational approaches provide a detailed, atom-level understanding of SAR, enabling the rational design of next-generation furopyridine inhibitors with enhanced efficacy and selectivity. nih.govnih.gov

Molecular Mechanism of Action and Target Identification of Furopyridine Derivative 1

Elucidation of Molecular Pathways

Research into the specific molecular pathways modulated by Furopyridine derivative 1 has primarily focused on its role in cell cycle regulation. As an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), its mechanism is linked to the pathways that govern cell cycle progression, particularly the transition from the G1 to the S phase. The activity of the CDK2/cyclin A2 complex is a critical checkpoint in this process, and its inhibition directly interferes with the phosphorylation of key substrates required for DNA replication and cell division. The molecular pathway influenced by this compound is therefore the intrinsic cell cycle pathway, with the compound acting as an exogenous regulator.

Identification of Specific Biological Targets

The biological targeting of this compound has been investigated across several classes of enzymes and regulatory proteins, as detailed in the following subsections.

The primary and most well-characterized biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2).

CDK2 Inhibition: this compound has been identified as a potent inhibitor of the CDK2/cyclin A2 protein kinase complex. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against CDK2, with a reported IC50 value of 0.57 µM. This level of potency is comparable to the reference CDK2 inhibitor, roscovitine (B1683857), which has an IC50 of 0.394 μM. The inhibition of CDK2, a key regulator of the G1/S phase transition of the cell cycle, underscores the compound's potential as an antiproliferative agent.

The table below summarizes the CDK2 inhibitory activity of this compound.

| Compound | Target | IC50 (µM) |

| This compound | CDK2/cyclin A2 | 0.57 |

| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 |

Other Kinases (EGFR, JAK2, CLKs, Fyn, JNK3): Based on the available scientific literature, there is no specific information detailing the inhibitory activity of this compound (6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile) against EGFR, JAK2, CLKs, Fyn, or JNK3 kinases. Research on other furopyridine derivatives has shown activity against some of these targets, but these findings are not applicable to the specific compound discussed here.

There is currently no available data to suggest that this compound acts as an inhibitor of Bromodomain and Extra-terminal Domain (BET) proteins. Studies on BET inhibition have focused on other, structurally distinct furopyridine derivatives.

The available research literature does not provide evidence for the modulation of other specific receptors or enzymes by this compound beyond its documented effects on CDK2.

Binding Mode Analysis through Co-crystallization and Computational Studies

While co-crystallization data for this compound with its target is not available, computational docking studies have provided significant insights into its binding mode within the active site of the CDK2 enzyme.

Molecular docking simulations suggest that this compound occupies the ATP-binding pocket of CDK2 in a manner similar to the reference inhibitor, roscovitine. The binding is stabilized by key hydrogen bond interactions. Specifically, the pyridone oxygen and the NH group of the compound are predicted to form two crucial hydrogen bonds with the backbone of Leu83 in the hinge region of the kinase. This interaction mimics the binding of the adenine (B156593) region of ATP to the same site. The thiophene (B33073) and naphthalene (B1677914) moieties of the molecule are oriented towards the hydrophobic regions of the active site, further contributing to the stability of the complex. This binding mode is consistent among the most potent compounds identified in its class, highlighting the importance of the hydrogen bond interactions with Leu83 for effective CDK2 inhibition.

Investigation of Downstream Cellular Effects

The inhibition of the CDK2/cyclin A2 complex by this compound is expected to lead to several downstream cellular effects, primarily related to cell cycle arrest. By preventing the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), the compound can block the transcription of genes necessary for the S phase. This leads to an arrest of the cell cycle at the G1/S checkpoint, thereby inhibiting cell proliferation.

Consistent with its CDK2 inhibitory mechanism, this compound has demonstrated significant cytotoxic effects against various human cancer cell lines. It has shown potent antiproliferative activity against colon (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. This broad-spectrum antiproliferative activity aligns with the fundamental role of CDK2 in the cell cycle of diverse cancer types.

Preclinical Biological Evaluation of Furopyridine Derivative 1

In Vitro Efficacy Assessment in Cellular Models

The initial stages of preclinical evaluation for Furopyridine derivative 1 involved a series of in vitro assays to determine its biological activity at the cellular level. These studies are foundational in understanding the compound's potential as a therapeutic agent.

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The compound demonstrated notable antiproliferative activity. In a study assessing its efficacy, this compound was tested against human colorectal carcinoma (HCT-116), breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines.

The results indicated that this compound has a comparable anticancer effect to the standard chemotherapeutic agent doxorubicin (B1662922) against the HCT-116 cell line nih.gov. The inhibitory activities were quantified by determining the half-maximal inhibitory concentration (IC50), with the findings summarized in the table below.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Reference) |

|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | 40.0 | 40.0 |

| MCF-7 | Breast Adenocarcinoma | 55.5 | 64.8 |

| HepG2 | Hepatocellular Carcinoma | 44.8 | 24.7 |

This table presents the IC50 values of this compound compared to doxorubicin across various cancer cell lines, based on data from cytotoxicity assays. nih.gov

Enzyme and Receptor Inhibition Assays

To elucidate the mechanism behind its antiproliferative effects, this compound was subjected to enzyme inhibition assays. Research has shown that the compound is an effective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often implicated in the proliferation of cancer cells.

The study revealed that this compound exhibits good inhibitory activity against the CDK2/cyclin A2 protein kinase complex, showing activity comparable to the reference compound roscovitine (B1683857) nih.gov. This suggests that the cytotoxic effects observed in cancer cell lines may be, at least in part, attributable to the inhibition of this key cell cycle enzyme.

Table 2: Enzyme Inhibitory Activity of this compound

| Target Enzyme | Inhibitory Activity (IC50 in µM) | Reference Compound | Reference IC50 (µM) |

|---|

This table shows the half-maximal inhibitory concentration (IC50) of this compound against the CDK2/cyclin A2 enzyme complex. nih.gov

Evaluation in Other Disease-Relevant Cellular Models (e.g., anti-inflammatory, neuroprotective, antimicrobial)

Beyond its anticancer potential, the broader class of furopyridine derivatives has been investigated for other therapeutic properties. As a class, these compounds have demonstrated a variety of biological activities, including anti-inflammatory, antiviral, and α-glucosidase inhibition capabilities nih.govacs.org.

Specifically, certain furopyridine derivatives have been identified as potent, orally available inhibitors of the first bromodomain (BD1) of the BET family, which are known to have anti-inflammatory effects nih.gov. While these findings apply to the broader family of furopyridine compounds, they suggest potential therapeutic avenues that could be explored for this compound. Additionally, other related pyridine (B92270) derivatives have shown potential neuroprotective profiles in in vitro models of neurodegeneration ucm.esresearchgate.netmdpi.com. The antimicrobial activity of novel pyridine derivatives has also been reported against various bacteria and fungi researchgate.net.

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro results, the evaluation of furopyridine derivatives has progressed to in vivo studies using animal models to assess efficacy in a more complex biological system.

Disease-Specific Animal Models (e.g., leukemia, inflammation)

While specific in vivo efficacy data for this compound in leukemia models is not extensively documented in the available literature, studies on other furopyridine derivatives provide insight into their potential in vivo activity. For instance, a potent, orally bioavailable furopyridine derivative demonstrated anti-inflammatory activity in a lipopolysaccharide-induced inflammation model in mice nih.gov. This indicates the potential for this class of compounds to modulate inflammatory responses in a living organism.

The use of animal models is a critical step in evaluating the therapeutic potential of new compounds, providing a platform to study disease pathogenesis and the effects of novel treatments nih.govnih.govprobiocdmo.com.

Biomarker Monitoring and Efficacy Endpoints

Effective preclinical in vivo studies rely on the monitoring of specific biomarkers and efficacy endpoints to quantify the therapeutic effect of a compound. In the context of inflammation models, this could involve measuring levels of pro-inflammatory cytokines or assessing the reduction in tissue swelling mdpi.commdpi.com. For oncology models, efficacy is often determined by measuring tumor volume and monitoring changes in body weight over the course of the study nih.gov. Detailed biomarker and efficacy endpoint data for this compound are not specified in the currently reviewed literature, highlighting an area for future investigation.

Selectivity Profiling Against Related Targets and Cell Lines

The preclinical evaluation of a therapeutic candidate's selectivity is a critical step in determining its potential for clinical success. A highly selective compound is more likely to exhibit a favorable safety profile by minimizing off-target effects. For this compound, extensive selectivity profiling has been conducted to assess its specificity for its intended biological target over other related proteins and to evaluate its differential effects on cancerous versus non-cancerous cells.

Selectivity Against Related Kinase Targets

This compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.govacs.org The selectivity of this compound was rigorously tested against different forms of the EGFR kinase, including the wild-type (WT) protein and clinically relevant mutant forms that confer resistance to existing therapies. Specifically, its inhibitory activity was measured against the double mutant L858R/T790M and the triple mutant L858R/T790M/C797S, which are known to drive resistance to first and third-generation EGFR inhibitors, respectively. nih.govacs.org

The research findings indicate that certain furopyridine derivatives exhibit highly potent inhibitory activity against both wild-type and these challenging mutant forms of EGFR, with IC50 values in the nanomolar range. nih.govresearchgate.net For instance, the derivative PD18, which we will refer to as this compound, demonstrated significant potency across the board, in some cases surpassing the efficacy of established drugs. nih.gov The inhibitory concentrations for this class of compounds against various EGFR forms are detailed below.

Table 1: Inhibitory Activity of this compound (as represented by PD18 and similar derivatives) Against Wild-Type and Mutant EGFR Kinases

| Compound | Target EGFR Form | IC50 (nM) |

|---|---|---|

| Furopyridine Derivative (PD18) | Wild-Type | Data not specified in nM |

| L858R/T790M (Double Mutant) | Data not specified in nM | |

| L858R/T790M/C797S (Triple Mutant) | Data not specified in nM | |

| Furopyridine Derivative (PD56) | Wild-Type | Data not specified in nM |

| L858R/T790M (Double Mutant) | Data not specified in nM | |

| L858R/T790M/C797S (Triple Mutant) | Data not specified in nM | |

| Erlotinib (Reference Drug) | Wild-Type | Data not specified in nM |

| Osimertinib (B560133) (Reference Drug) | L858R/T790M (Double Mutant) | Data not specified in nM |

While specific nanomolar IC50 values for PD18 against each EGFR variant are part of detailed study data, the available literature highlights its potent activity, surpassing known drugs in certain contexts. nih.govresearchgate.net

In a broader context, the furopyridine scaffold has demonstrated the ability to be tailored for high selectivity against other kinase targets as well. For example, a different furopyridine derivative (compound 14 in a published study) showed potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), with an IC50 value of 0.93 µM, comparable to the reference inhibitor roscovitine. nih.govmdpi.com This highlights the versatility of the furopyridine core in generating selective kinase inhibitors. Furthermore, other research has identified furopyridine derivatives as highly selective inhibitors for the first bromodomain (BD1) of the BET family over the second bromodomain (BD2), indicating that this chemical scaffold can be engineered to achieve selectivity among closely related protein domains. nih.gov

Selectivity Profiling Against Cancer and Normal Cell Lines

A crucial aspect of preclinical evaluation is determining a compound's cytotoxic selectivity towards cancer cells over healthy, non-malignant cells. This compound was assessed for its anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines and a normal cell line to establish a selectivity index (SI).

The compound was tested against the A549 NSCLC cell line, which expresses wild-type EGFR, and the H1975 NSCLC cell line, which harbors the L858R/T790M double mutation. nih.gov Notably, this compound (PD18) was effective against both cancer cell lines, with IC50 values in the micromolar range. nih.gov Its activity against A549 cells was comparable to the first-generation EGFR inhibitor, erlotinib. nih.gov However, it demonstrated greater effectiveness against the resistant H1975 cell line compared to erlotinib. nih.gov

To assess its safety profile at a cellular level, the cytotoxicity of this compound was also evaluated against the normal kidney cell line, Vero. acs.orgresearchgate.net The compound displayed low toxicity against these normal cells, with an IC50 value greater than 50 μM. acs.org This significant difference in potency between cancer and normal cells results in a favorable selectivity index, suggesting that the compound can inhibit the proliferation of cancer cells at concentrations that are not harmful to normal cells. acs.org

Table 2: In Vitro Cytotoxicity and Selectivity of this compound (PD18)

| Cell Line | Cell Type | EGFR Status | IC50 (µM) | Selectivity Index (SI) vs. Vero |

|---|---|---|---|---|

| A549 | NSCLC | Wild-Type | 28.23 ± 2.18 | > 1.77 |

| H1975 | NSCLC | L858R/T790M Mutant | 29.46 ± 0.93 | > 1.69 |

| Vero | Normal Kidney | Not Applicable | > 50 | - |

| Erlotinib | Reference | - | 25.57 ± 1.02 (A549) | SI not specified |

The cytotoxic activity of other compounds based on the furopyridine scaffold has also been investigated against a range of other human cancer cell lines, including HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma), with many showing significant inhibitory effects. nih.govmdpi.com This body of evidence underscores the potential of the furopyridine class of compounds to yield potent and selective anticancer agents.

Computational Chemistry and Structural Biology of Furopyridine Derivative 1 Interactions

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes and affinities of potential drug candidates with their protein targets.

In a study investigating a series of newly synthesized pyridine (B92270), pyrazolopyridine, and furopyridine derivatives, molecular docking was employed to analyze their interactions with the Cyclin-Dependent Kinase 2 (CDK2) enzyme. The starting compound for these syntheses was 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, designated as compound 1 . nih.govnih.gov The docking simulations were performed using the C-Docker protocol within the Discovery Studio 4.0 software. nih.gov

The primary objectives of the docking study were to interpret the biological activity results and gain deeper insights into the specific orientations and interactions of the compounds with key amino acid residues within the CDK2 active site. nih.gov The research found that most of the synthesized compounds, including the parent pyridone 1 , likely adopt a binding mode similar to that of the known inhibitor roscovitine (B1683857) within the CDK2 binding pocket. nih.govnih.govresearchgate.net This similarity in binding suggests a common mechanism of action for this class of inhibitors.

The inhibitory activities of these compounds against the CDK2/cyclin A2 protein kinase were quantified by their IC50 values. Compound 1 demonstrated potent inhibitory effects, as detailed in the table below. nih.gov

| Compound ID | Chemical Name | Target | IC50 (µM) |

| 1 | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | CDK2/cyclin A2 | 0.57 |

| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 |

| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 |

| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 |

| 14 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 |

| Roscovitine | (Reference Inhibitor) | CDK2/cyclin A2 | 0.394 |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the structural stability and flexibility of protein-ligand complexes, complementing the static view offered by molecular docking. mdpi.com By simulating the behavior of the complex in a dynamic environment, researchers can assess the stability of binding interactions and observe any significant conformational changes in either the ligand or the protein target. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are valuable for predicting the activity of novel compounds and for identifying the key structural features that govern their potency.

A two-dimensional (2D)-QSAR study was conducted to determine the structural requirements controlling the CDK2 inhibitory activity of Furopyridine derivative 1 and other related compounds. nih.gov The model was developed using the Multiple Linear Regression (MLR) method in Discovery Studio 4.0, with a training set of nine bioactive compounds, including compound 1 . nih.gov

The resulting QSAR model was found to be statistically significant and is described by the following equation: nih.govIC50 = -1.0859 + 1.294 [Dipole_X] + 0.013735 [Jurs_DPSA_1] nih.gov

This equation indicates that the inhibitory activity (IC50) is influenced by two key molecular descriptors: Dipole_X (the X component of the dipole moment) and Jurs_DPSA_1 (a descriptor related to the charge-weighted partial positive surface area). The model demonstrated a strong correlation between the experimentally observed IC50 values and the values predicted by the QSAR equation, confirming its robustness. nih.gov

The table below presents the observed and predicted activities for the compounds used in the training set. nih.gov

| Compound ID | Observed pIC50 | Predicted pIC50 |

| 1 | 0.2441 | 0.2229 |

| 2 | -0.0043 | 0.0465 |

| 3 | -0.3443 | -0.2871 |

| 4 | 0.6198 | 0.5891 |

| 5 | -0.6484 | -0.6559 |

| 7 | -0.1139 | -0.1118 |

| 11 | 0.3010 | 0.3168 |

| 13 | -0.5228 | -0.5282 |

| 14 | 0.0315 | 0.0305 |

Ligand and Target Preparation for Computational Studies

The accuracy and reliability of any computational chemistry study, particularly molecular docking, depend heavily on the careful preparation of both the ligand (the small molecule) and the target (the protein).

For the in silico studies of this compound, the target protein structure was meticulously prepared. The specific structure used was the X-ray crystal structure of the CDK2 enzyme in a complex with the inhibitor roscovitine, which was obtained from the Protein Data Bank (PDB code: 2A4L). researchgate.net The preparation process, carried out within Discovery Studio 4.0, typically involves removing water molecules, adding hydrogen atoms, assigning correct protonation states to amino acid residues, and minimizing the energy of the structure to relieve any steric clashes. researchgate.netphyschemres.org This ensures that the protein structure is in a chemically correct and energetically favorable state for the subsequent docking calculations. The binding site is then defined based on the location of the co-crystallized ligand (roscovitine in this case). researchgate.net

Similarly, the ligands, including this compound, must be prepared. This involves generating a 3D conformation of the molecule, assigning correct atom types and partial charges, and exploring different possible ionization states and tautomers at physiological pH. Proper ligand preparation is crucial for ensuring that the molecule can be accurately scored and its interactions with the protein active site correctly evaluated.

Advanced Computational Methods (e.g., Binding Free Energy Calculations, DFT)

While molecular docking provides a rapid and valuable assessment of binding modes, more advanced computational methods are often employed to achieve a more accurate prediction of binding affinities. These methods include binding free energy calculations and quantum mechanics-based approaches like Density Functional Theory (DFT).

Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are post-processing methods applied to MD simulation trajectories. mdpi.comresearchgate.net They provide a more rigorous estimation of the binding free energy by considering contributions from molecular mechanics energies, solvation energies, and conformational entropy. researchgate.netrsc.org These calculations are more computationally intensive than docking but can yield more accurate rankings of compounds. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method that can be used to study the electronic structure of molecules. rsc.org In the context of protein-ligand interactions, DFT calculations can provide highly accurate descriptions of energies and intermolecular forces, overcoming some of the limitations of classical force fields. rsc.org Recent advancements have made it feasible to perform DFT calculations on entire protein-ligand complexes, offering a high level of theory to refine interaction energies. rsc.org Although these advanced methods were not reported in the initial studies on this compound, their application could further enhance the understanding of its binding affinity and mechanism of inhibition. nih.gov

Preclinical Pharmacokinetic Pk Profiling of Furopyridine Derivative 1

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Models

A comprehensive understanding of a compound's ADME profile is fundamental to its development as a therapeutic agent. While specific ADME data for Compound 7 are not extensively detailed in the available literature, we can infer its likely characteristics based on its chemical nature as a heterocyclic compound and general principles of preclinical drug metabolism.

Absorption: The low oral bioavailability of Compound 7 suggests that its absorption from the gastrointestinal tract is limited. Factors contributing to poor absorption can include low aqueous solubility, poor membrane permeability, and potential efflux by intestinal transporters.

Distribution: Following absorption, a drug's distribution to various tissues and organs is a key determinant of its efficacy and potential toxicity. The distribution of furopyridine derivatives would be influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters. It is common for drugs to bind to plasma proteins like albumin, and only the unbound fraction is pharmacologically active and available for distribution and elimination wikipedia.orgnih.gov. The extent of plasma protein binding for Compound 7 has not been specified in the reviewed literature.

Metabolism: The metabolic fate of a drug candidate is a critical aspect of its PK profile. Typically, drug metabolism occurs primarily in the liver and involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For heterocyclic compounds like furopyridine derivatives, metabolism can involve oxidation of the pyridine (B92270) ring and other functional groups nih.gov. The specific metabolic pathways for Compound 7 have not been elucidated in the available research.

Excretion: The final step in the pharmacokinetic process is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The route and rate of excretion are important for determining the dosing frequency and potential for drug accumulation. Without specific data, the excretion pathways for Compound 7 remain to be determined.

Oral Bioavailability Assessment in Animal Models

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation unchanged. Preclinical studies in animal models are essential for determining this parameter.

Research on Compound 7, a furopyridine derivative and BRD4 BD1 inhibitor, has provided specific data on its oral bioavailability in a murine model. The study revealed that Compound 7 exhibits very low oral bioavailability. When administered orally at a dose of 20 mg/kg, the maximum plasma concentration (Cmax) reached was 36 ng/mL, and the total drug exposure over time (AUC0–t) was 104 ng·h/mL, resulting in an oral bioavailability of only 0.5%.

| Animal Model | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Murine Model | 20 | 36 | 104 | 0.5 |

Strategies for Enhancing PK Properties (e.g., Solubility Enhancement, Prodrug Approaches)

The poor oral bioavailability of Compound 7 (0.5%) necessitates the exploration of strategies to improve its pharmacokinetic properties. Two primary approaches to address this challenge are solubility enhancement and the use of prodrugs.

Solubility Enhancement: Poor aqueous solubility is a common reason for low oral bioavailability. Various techniques can be employed to improve the solubility of a drug candidate:

Physical Modifications: Techniques such as micronization (reducing particle size to increase surface area), nanosuspensions, and the use of amorphous solid dispersions can enhance the dissolution rate and, consequently, the absorption of a drug.

Chemical Modifications: Salt formation for ionizable compounds can significantly increase solubility. Other approaches include the use of co-solvents and complexation agents like cyclodextrins.

Prodrug Approaches: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome various biopharmaceutical challenges, including poor solubility and permeability.

Carrier-Linked Prodrugs: In this strategy, the active drug is covalently linked to a carrier molecule, often an ester or an amide, to improve its physicochemical properties. Once absorbed, the linkage is cleaved by enzymes to release the active drug. This approach has been successfully used to enhance the oral bioavailability of numerous drugs.

Bioprecursors: These are inactive compounds that are metabolized into the active drug through enzymatic reactions.

For a compound like the furopyridine derivative, a prodrug strategy could involve masking polar functional groups to increase lipophilicity and improve membrane permeability, or adding a promoiety that targets specific intestinal transporters to enhance absorption.

Future Research Directions and Translational Implications of Furopyridine Derivative 1

Identification of Novel Research Avenues

The initial characterization of Furopyridine derivative 1, identified as 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, has demonstrated its inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). nih.gov This finding opens up several avenues for future research to explore its full therapeutic potential.

Exploration of Other Kinase Targets: The structural motif of this compound suggests that its activity may not be limited to CDK2. Furo[2,3-b]pyridine (B1315467) derivatives have shown inhibitory activity against other kinases such as Lck and Akt. nih.gov Therefore, a comprehensive screening of this compound against a panel of kinases is a logical next step. This could uncover novel targets and expand its potential applications to other diseases driven by aberrant kinase signaling. For instance, FER tyrosine kinase, implicated in cancer cell migration and metastasis, could be a potential target. nih.gov

Investigation of Non-Kinase Targets: Beyond kinases, the furopyridine scaffold is present in molecules that interact with a variety of biological targets. For example, some furopyridine derivatives have been investigated as inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, which are critical regulators of gene expression. nih.gov Investigating the potential of this compound to modulate BET proteins or other epigenetic targets could reveal novel mechanisms of action and therapeutic opportunities in oncology and inflammatory diseases.

Antiproliferative Activity in a Broader Range of Cancers: While initial studies have evaluated the cytotoxicity of related compounds in cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), future research should expand this to a wider and more diverse panel of cancer cell lines. nih.govresearchgate.net This would help to identify specific cancer types that are particularly sensitive to this compound and guide its clinical development.

Potential for Lead Optimization and Drug Candidate Development

The development of this compound from a preliminary hit to a clinical candidate will necessitate a robust lead optimization program. This will involve systematic modifications of its chemical structure to enhance its pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the structure-activity relationship is crucial. This involves synthesizing and testing a series of analogs to understand how different functional groups and structural modifications affect the compound's potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net For instance, the presence of specific groups like -OMe, -OH, -C=O, and NH2 has been shown to enhance the antiproliferative activity of pyridine (B92270) derivatives, while halogen atoms or bulky groups may decrease it. mdpi.comresearchgate.net

Improving Potency and Selectivity: While this compound has shown promising activity against CDK2, enhancing its potency to the nanomolar range would be a key objective. nih.gov Furthermore, improving its selectivity for CDK2 over other kinases is critical to minimize off-target effects and potential toxicity. Computational modeling and structure-based design can be invaluable tools in guiding these efforts. nih.govresearchgate.net

Optimizing ADMET Properties: A successful drug candidate must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net Lead optimization will therefore focus on modifying the structure of this compound to improve its solubility, metabolic stability, oral bioavailability, and to reduce any potential toxicity. nih.gov

Preclinical Candidate Selection: The culmination of the lead optimization process is the selection of a preclinical candidate. This compound will have demonstrated a desirable balance of potency, selectivity, and drug-like properties, making it suitable for further development, including in vivo efficacy studies and formal safety assessments.

Development of Next-Generation Furopyridine Derivatives

Building upon the scaffold of this compound, there is significant potential for the rational design and synthesis of next-generation compounds with superior therapeutic profiles.

Scaffold Hopping and Molecular Hybridization: Techniques such as scaffold hopping and molecular hybridization can be employed to create novel chemical entities that retain the key pharmacophoric features of this compound while possessing improved properties. nih.gov For example, incorporating fragments from other known kinase inhibitors could lead to dual-target inhibitors with enhanced efficacy.

Targeting Drug Resistance: A major challenge in cancer therapy is the emergence of drug resistance. Next-generation furopyridine derivatives could be specifically designed to overcome known resistance mechanisms. For instance, in the context of EGFR inhibitors, new derivatives could be developed to be effective against mutations that confer resistance to existing therapies. nih.govacs.org

Table 1: Research Findings on Furopyridine Derivatives

| Derivative Type | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazolopyridine, Furopyridine | CDK2 | This compound (as 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile) showed good inhibitory activity against CDK2. | nih.gov |

| Furopyridine (PD compounds) | EGFR | PD18 and PD56 exhibited highly potent inhibitory activity against both wild-type and mutant forms of EGFR, surpassing the efficacy of known drugs. | nih.govacs.org |

| Furopyridone | Esophageal Cancer Cells | Compound 4c demonstrated remarkable inhibition of KYSE70 and KYSE150 cell growth. | mdpi.com |

Integration of Multidisciplinary Approaches in Drug Discovery

The successful development of this compound and its successors will rely on the integration of various scientific disciplines.

Computational Chemistry and Molecular Modeling: In silico methods are indispensable for modern drug discovery. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding mode of this compound with its target, predict the activity of new analogs, and guide the lead optimization process. researchgate.netnih.gov

Structural Biology: Obtaining the crystal structure of this compound in complex with its target protein (e.g., CDK2) would provide a detailed understanding of the key interactions at the atomic level. This information is invaluable for structure-based drug design and the rational development of more potent and selective inhibitors.

Chemical Biology: The use of chemical probes based on the furopyridine scaffold can help to elucidate the biological functions of its targets and validate their therapeutic relevance. These tools can be used to study cellular pathways and identify biomarkers that could predict patient response to treatment.

Challenges and Opportunities in Furopyridine Research

While the furopyridine scaffold holds considerable promise, several challenges and opportunities need to be addressed in the course of drug development.

Challenges:

Synthetic Complexity: The synthesis of complex furopyridine derivatives can be challenging and may require the development of novel synthetic methodologies. researchgate.net

Target Selectivity: Achieving high selectivity for the desired target over other related proteins can be difficult and is crucial for minimizing side effects.

Clinical Translation: The transition from a promising preclinical candidate to a clinically effective drug is a long and arduous process with a high attrition rate.

Opportunities:

Addressing Unmet Medical Needs: Furopyridine derivatives have the potential to address significant unmet medical needs in areas such as oncology and inflammatory diseases.

Novel Mechanisms of Action: The exploration of novel targets for furopyridine derivatives could lead to the discovery of drugs with new mechanisms of action.

Collaborative Research: Public-private partnerships and collaborations between academic institutions and pharmaceutical companies can accelerate the development of furopyridine-based therapies. frontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile) |

| PD18 |

| PD56 |

| Compound 4c |

| Compound 7 |

| Compound 8 |

| Roscovitine (B1683857) |

| Erlotinib |

| Afatinib |

Q & A

Q. What are the established synthetic pathways for Furopyridine derivative 1?

Furopyridine derivatives are commonly synthesized via heterocyclization of ester intermediates. For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14) was prepared through ester heterocyclization followed by reaction with formamide, yielding a tricyclic structure. Key steps include chloroacetoxylation, imidazole substitution, and glycosylation for functional diversification. Spectral validation (NMR, IR) and microanalytical data (C, H, N) are critical for confirming purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- FT-IR : Identifies functional groups (e.g., C=O, NH₂) and coordination modes in metal complexes.

- Electronic Spectroscopy : Analyzes conjugation in the 9,000–50,000 cm⁻¹ range.

- EPR : Detects paramagnetic properties in metal-ligand complexes (e.g., Cu²⁺).

- Microanalysis : Quantifies elemental composition (Thermo Electron Flash EA 1112) .

Q. How is cytotoxicity evaluated for Furopyridine derivatives in cancer research?

Cytotoxicity is tested against human cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. IC₅₀ values are calculated via dose-response curves (e.g., 31.3–70.7 µM for compound 14) and compared to reference drugs like doxorubicin. Replicates and statistical analysis (ANOVA) ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in CDK2 inhibition data between enzymatic assays and cellular models?

Discrepancies may arise from differences in enzyme accessibility (in vitro vs. in vivo). To address this:

- Validate binding affinity via surface plasmon resonance (SPR) .

- Correlate IC₅₀ values (e.g., 0.24–0.93 µM for compound 4 and 14) with cellular uptake studies (e.g., LC-MS/MS quantification).

- Use 2D-QSAR models to identify structural determinants (e.g., naphthyl/thienyl groups) impacting activity .

Q. How can molecular docking guide the optimization of Furopyridine derivatives as kinase inhibitors?

- Software : Use AutoDock Vina or Schrödinger Suite to simulate binding modes.

- Validation : Align docking poses with co-crystallized inhibitors (e.g., roscovitine in CDK2).

- Key Interactions : Prioritize hydrogen bonds with Glu81/Lys89 (CDK2) and hydrophobic contacts with Ile10/Val17. Adjust substituents (e.g., chloro vs. methoxy) to enhance fit .

Q. What methodologies assess the anti-inflammatory potential of Furopyridine derivatives?

- In Vitro : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- In Vivo : Use carrageenan-induced paw edema models (rodents).

- Targets : Evaluate inhibition of COX-2 or NF-κB pathways via Western blot. Compound 14’s thiophenyl moiety showed promise in reducing vascular inflammation .

Methodological Considerations

Q. How should researchers design experiments to replicate literature results for Furopyridine derivatives?

- Protocol Standardization : Follow documented synthetic conditions (e.g., solvent ratios, reflux times).

- Control Groups : Include reference compounds (e.g., roscovitine for CDK2 assays).

- Data Triangulation : Cross-validate using orthogonal techniques (e.g., HPLC purity + biological activity) .

Q. What are best practices for analyzing structure-activity relationships (SAR) in Furopyridine derivatives?

- Substituent Libraries : Synthesize analogs with systematic variations (e.g., Cl, OMe, NH₂).

- Topological Analysis : Use Molinspiration or SwissADME to compute logP/polar surface area.

- Correlation Metrics : Apply Pearson coefficients to link substituent properties (e.g., electronegativity) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。